3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
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Overview
Description
3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the desired positions on the ring system .
Industrial Production Methods
the principles of multicomponent reactions and the optimization of reaction conditions, such as the choice of solvents and the sequence of reagent addition, are crucial for scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydro-oxazole and pyridine derivatives, such as:
Uniqueness
3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine is unique due to its specific ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features can make it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1362243-47-7 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C9H14N2O2/c1-3-12-9-7-5-10-4-6(2)8(7)13-11-9/h6,10H,3-5H2,1-2H3 |
InChI Key |
GXSFYEOFOOYGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC2=C1CNCC2C |
Origin of Product |
United States |
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